



# Application of PA (224-233) in Studying Cross-Reactive Influenza Immunity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PA (224-233), Influenza |           |
| Cat. No.:            | B13400947               | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

The influenza A virus acidic polymerase (PA) protein is a crucial component of the viral replication machinery and a significant target for cell-mediated immunity. The PA (224-233) peptide, with the sequence SSLENFRAYV, is an immunodominant, conserved H-2 Db- and Kb-restricted cytotoxic T lymphocyte (CTL) epitope in murine models of influenza infection.[1] Its conserved nature across various influenza A strains makes it a compelling target for the development of universal influenza vaccines aimed at inducing broad, cross-reactive T cell immunity.[2] These application notes provide an overview of the utility of the PA (224-233) epitope in influenza research, supported by quantitative data and detailed experimental protocols.

## **Key Applications**

Induction and analysis of cross-reactive CD8+ T cell responses: The PA (224-233) peptide is widely used to stimulate and detect influenza-specific CD8+ T cells. Vaccination with dendritic cells (DCs) pulsed with this peptide leads to the expansion of PA (224-233)-specific T cells, a potent CTL response, and the production of key antiviral cytokines such as IFN-γ and TNF-α.[2][3]



- Evaluation of universal influenza vaccine candidates: As a conserved epitope, PA (224-233) is a critical component in the design and testing of T cell-based universal influenza vaccines.
   [2] Studies involving this peptide help elucidate the mechanisms of heterosubtypic immunity.
- Understanding immunodominance hierarchies: Research has revealed a dynamic interplay between the immune responses to PA (224-233) and another immunodominant epitope, NP (366-374). The relative dominance of these epitopes can shift between primary and secondary infections, a phenomenon linked to differential antigen presentation by dendritic and non-dendritic cells.[4][5]
- Dissecting antigen presentation pathways: The PA (224-233) epitope is a valuable tool for studying the differential roles of direct and cross-presentation in shaping the anti-influenza T cell response. Evidence suggests that cross-presentation by professional antigen-presenting cells (APCs) is particularly efficient for this epitope.[6]

### **Quantitative Data Summary**

The following tables summarize key quantitative findings from studies utilizing the PA (224-233) epitope.

Table 1: Abundance of Influenza A Virus Epitopes on Infected Cells

| Epitope                           | Presentation Average Copies Pathway per Cell |                         | Reference |
|-----------------------------------|----------------------------------------------|-------------------------|-----------|
| PA (224-233)                      | Direct Presentation                          | 7                       | [6]       |
| PA (224-233)                      | Cross-Presentation                           | Among the most abundant | [6]       |
| NP (366-374)                      | Direct Presentation                          | 3871                    | [6]       |
| NS2 (114-121)                     | Direct Presentation                          | 2464                    | [6]       |
| PB1-F2 (62-70)                    | Direct Presentation                          | 684                     | [6]       |
| PB1 (703-711) Direct Presentation |                                              | 294                     | [6]       |

Table 2: T Cell Responses to PA (224-233) in Murine Models



| Experimental<br>Condition              | Tissue | T Cell<br>Population                   | Response<br>Metric (% of<br>CD8+ T cells) | Reference |
|----------------------------------------|--------|----------------------------------------|-------------------------------------------|-----------|
| Primary HKx31<br>Infection (Day 7)     | BAL    | PA (224-233)-<br>specific IFN-y+       | 12.5 ± 1.7                                | [5]       |
| Primary HKx31<br>Infection (Day 8)     | BAL    | PA (224-233)-<br>specific IFN-γ+       | 15.2 ± 1.0                                | [5]       |
| Primary HKx31<br>Infection (Day<br>10) | BAL    | PA (224-233)-<br>specific IFN-y+       | 12.9 ± 1.2                                | [5]       |
| Primary HKx31<br>Infection (Day<br>13) | BAL    | PA (224-233)-<br>specific IFN-γ+       | 14.6 ± 2.0                                | [5]       |
| Primary HKx31<br>Infection (Day 8)     | Spleen | PA (224-233)-<br>specific<br>Tetramer+ | Equal magnitude<br>to NP (366-374)        | [5]       |
| Secondary H3N2<br>-> H1N1<br>Challenge | BAL    | PA (224-233)-<br>specific              | Less apparent<br>than NP (366-<br>374)    | [5]       |

### **Experimental Protocols**

# Protocol 1: In Vitro T Cell Stimulation and Cytokine Analysis (ELISPOT Assay)

This protocol is for the quantification of PA (224-233)-specific T cells based on their ability to secrete IFN-y upon stimulation.

#### Materials:

- PVDF-bottomed 96-well plates
- Anti-mouse IFN-y capture antibody



- PA (224-233) peptide (SSLENFRAYV)
- Control peptides (e.g., irrelevant peptide, NP (366-374))
- Splenocytes or purified CD8+ T cells from immunized or infected mice
- Antigen-presenting cells (e.g., irradiated splenocytes or dendritic cells)
- RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP)
- BCIP/NBT substrate
- ELISPOT plate reader

#### Procedure:

- Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
- Cell Plating:
  - Prepare a single-cell suspension of splenocytes or purified CD8+ T cells from experimental mice.
  - Add 5 x 10^5 splenocytes or 1 x 10^5 purified CD8+ T cells per well. If using purified CD8+ T cells, add 5 x 10^5 irradiated syngeneic splenocytes as APCs.
- Peptide Stimulation: Add PA (224-233) peptide to the wells at a final concentration of 1-10 μM. Include negative controls (no peptide) and positive controls (e.g., Concanavalin A or another immunodominant peptide).



- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
  - Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST).
  - Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
  - Wash with PBST and add Streptavidin-AP. Incubate for 1 hour at room temperature.
  - Wash again and add BCIP/NBT substrate. Allow spots to develop in the dark.
- Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISPOT reader.

# Protocol 2: Flow Cytometry Analysis of PA (224-233)-Specific T Cells using MHC Tetramers

This protocol allows for the direct visualization and quantification of PA (224-233)-specific CD8+ T cells.

#### Materials:

- H-2Db/PA (224-233) MHC Class I Tetramer conjugated to a fluorochrome (e.g., PE or APC)
- Lymphocytes from blood, spleen, or bronchoalveolar lavage (BAL) of experimental mice
- Anti-mouse CD8a antibody (e.g., PerCP-Cy5.5)
- Anti-mouse CD3e antibody (e.g., FITC)
- Fixable Viability Dye
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer



### Procedure:

- Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For BAL or lung tissue, enzymatic digestion may be required.
- Viability Staining: Resuspend 1-2 x 10<sup>6</sup> cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions.
- Tetramer Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in a small volume of FACS buffer containing the H-2Db/PA (224-233) tetramer. Incubate for 1 hour at room temperature in the dark.[4]
- Surface Antibody Staining: Add a cocktail of anti-CD8a and anti-CD3e antibodies to the cells.
   Incubate for 30 minutes on ice in the dark.
- Washing: Wash the cells twice with FACS buffer.
- Fixation (Optional): If not acquiring immediately, fix the cells with 1% paraformaldehyde in PBS.
- Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, singlet,
   CD3+, CD8+ lymphocytes to determine the percentage of PA (224-233) tetramer-positive cells.[4]

### **Visualizations**













Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Influenza PA (224–233) 1 mg [anaspec.com]
- 2. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination with an acidic polymerase epitope of influenza virus elicits a potent antiviral T cell response but delayed clearance of an influenza virus challenge PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Quantification of epitope abundance reveals the effect of direct and cross-presentation on influenza CTL responses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of PA (224-233) in Studying Cross-Reactive Influenza Immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13400947#application-of-pa-224-233-in-studying-cross-reactive-influenza-immunity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com